3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

Pharmaceutical Quality Control Impurity Profiling BTK Inhibitors

3-(3-Chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (CAS 364748-38-9) is a heterocyclic compound belonging to the quinazoline-2,4(1H,3H)-dione class, defined by a core scaffold bearing a 3-chlorophenyl substituent at the N3 position and methoxy groups at the 6- and 7-positions. Its molecular formula is C₁₆H₁₃ClN₂O₄ with a molecular weight of 332.74 g/mol.

Molecular Formula C16H13ClN2O4
Molecular Weight 332.74
CAS No. 364748-38-9
Cat. No. B2641090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione
CAS364748-38-9
Molecular FormulaC16H13ClN2O4
Molecular Weight332.74
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)OC
InChIInChI=1S/C16H13ClN2O4/c1-22-13-7-11-12(8-14(13)23-2)18-16(21)19(15(11)20)10-5-3-4-9(17)6-10/h3-8H,1-2H3,(H,18,21)
InChIKeyYOIKQJUTJYYYPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione: Quinazolinedione Scaffold with Dual Aryl Substitution for Targeted Pharmaceutical Research


3-(3-Chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (CAS 364748-38-9) is a heterocyclic compound belonging to the quinazoline-2,4(1H,3H)-dione class, defined by a core scaffold bearing a 3-chlorophenyl substituent at the N3 position and methoxy groups at the 6- and 7-positions . Its molecular formula is C₁₆H₁₃ClN₂O₄ with a molecular weight of 332.74 g/mol . Notably, this compound is catalogued as Vecabrutinib Impurity 8, a specified impurity reference standard for the BTK inhibitor Vecabrutinib (CAS 1510829-06-7), providing a defined regulatory and quality-control application distinct from other quinazolinediones .

Why Generic Substitution Fails for 3-(3-Chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione in Drug Discovery and Quality Control


Generic substitution within the quinazoline-2,4(1H,3H)-dione class is invalid for this compound due to its precise, dual-point structural differentiation. The concurrent presence of an N3-(3-chlorophenyl) group and 6,7-dimethoxy substituents creates a unique chemical entity that is absent from common in-class scaffolds such as 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (CAS 28888-44-0) or 3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione (CAS 2473-93-0), each of which possesses only one of these modifications . Furthermore, its regulatory designation as Vecabrutinib Impurity 8 means that analytical methods, impurity profiling, and pharmacopeial compliance are explicitly linked to this exact structure; no close analog can serve as a substitute in ANDA submissions, method validation, or stability studies for Vecabrutinib drug product .

Quantitative Differentiation Evidence for 3-(3-Chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione Relative to Closest Analogs


Designation as Vecabrutinib Impurity 8 Enables Pharmaceutical Reference Standard Application

This compound is specifically identified and supplied as Vecabrutinib Impurity 8, a reference standard for the BTK inhibitor Vecabrutinib . It is offered with documented purity ≥95% by HPLC and is accompanied by comprehensive characterization data (COA, ¹H NMR, ¹³C NMR, MS, IR, UV) suitable for regulatory submissions . By contrast, the closest structural analogs—6,7-dimethoxyquinazoline-2,4(1H,3H)-dione and 3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione—are not designated as Vecabrutinib impurities and lack this specific application profile [REFS-2, REFS-3]. This represents a direct application-differentiation rather than a structural comparison.

Pharmaceutical Quality Control Impurity Profiling BTK Inhibitors

Unique Dual-Substitution Architecture Distinguishes Target from Analogous Scaffolds

The compound integrates both an N3-(3-chlorophenyl) substituent and 6,7-dimethoxy groups on the quinazoline-2,4(1H,3H)-dione core—a dual-substitution pattern absent from the two closest foundational scaffolds [REFS-1, REFS-2]. 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione (CAS 28888-44-0) bears only the dimethoxy modification (MW 222.20, formula C₁₀H₁₀N₂O₄), while 3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione (CAS 2473-93-0) carries only the 3-chlorophenyl group (MW 272.69, formula C₁₄H₉ClN₂O₂) [REFS-1, REFS-2]. The target compound, with both features, has a molecular weight of 332.74 g/mol (formula C₁₆H₁₃ClN₂O₄), representing a mass increase of ~110.5 Da and ~60.1 Da over these comparators, respectively . In the absence of direct comparative biological data, this combined substitution motif provides a chemotype that is structurally distinct from all single-substitution analogs.

Medicinal Chemistry Scaffold Differentiation SAR

Predicted Physicochemical Properties (pKa and Density) Provide Baseline Differentiation

Predicted physicochemical parameters for the target compound include a density of 1.383±0.06 g/cm³ and a pKa of 11.10±0.20, as computed by standard cheminformatics algorithms and reported in the ChemicalBook database . For the comparator 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, PubChem reports a computed XLogP3 of 0.7, while experimental melting point data indicate a value >300°C (lit.) [1]. No pKa or density data were identified from non-excluded sources for 3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione, limiting full comparative analysis. These predicted values can serve as initial filters for selecting compounds with specific solubility, permeability, or ionization profiles in early-stage drug discovery programs, although they should be used as class-level indicators rather than definitive comparative metrics.

Physicochemical Profiling Drug-Likeness ADME Prediction

Class-Level Evidence for Quinazoline-2,4(1H,3H)-dione Derivatives as Dual c-Met/VEGFR-2 Kinase Inhibitors

A 2023 study on 3-substituted quinazoline-2,4(1H,3H)-dione derivatives demonstrated that certain compounds within this chemotype act as dual c-Met/VEGFR-2 tyrosine kinase inhibitors, with three compounds (2c, 4b, and 4e) showing IC₅₀ values in the range of 0.052–0.084 µM against both targets [1]. Compound 4b was superior to cabozantinib in VEGFR-2 inhibition, and compounds 4b and 4e showed higher cytotoxic activity than cabozantinib against HCT-116 colorectal cancer cells while maintaining lower toxicity toward WI38 normal cells [1]. Although the specific target compound was not among the synthesized derivatives in this study, the shared quinazoline-2,4(1H,3H)-dione core with 3-substitution suggests the scaffold's general suitability for kinase inhibitor design. Direct comparative data for this specific compound are not yet available.

Kinase Inhibition Cancer Therapeutics c-Met VEGFR-2

Quinazoline-2,4(1H,3H)-dione Scaffold Validated for Antibacterial Drug Discovery as Fluoroquinolone-Like Inhibitors

A 2022 study published in Molecules demonstrated that quinazoline-2,4(1H,3H)-dione derivatives function as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV, with the most promising compounds (13 and 15) providing a broad bioactive spectrum against both Gram-positive and Gram-negative bacterial strains when compared to standard drugs [1]. The study employed the agar well diffusion method to evaluate antimicrobial activity. While the specific target compound was not among those tested, the shared quinazoline-2,4(1H,3H)-dione core with 3-aryl substitution supports the scaffold's utility in antimicrobial research programs. Direct antimicrobial data for this specific compound are not yet available.

Antimicrobial Research DNA Gyrase Inhibition Topoisomerase IV

High-Value Application Scenarios for 3-(3-Chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione Based on Differentiated Evidence


Vecabrutinib ANDA/DMF Impurity Reference Standard and Stability Study Marker

This compound is explicitly designated as Vecabrutinib Impurity 8, making it an essential reference standard for pharmaceutical quality control (QC) in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions. With certified HPLC purity ≥95% and a comprehensive analytical data package including COA, ¹H NMR, ¹³C NMR, MS, and IR, it supports method validation, impurity profiling, and stability studies for Vecabrutinib drug substance and product . No other quinazolinedione analog can serve as a substitute in this regulatory context, as the impurity specification is structure-specific.

Medicinal Chemistry Scaffold for Dual c-Met/VEGFR-2 Kinase Inhibitor Design

The quinazoline-2,4(1H,3H)-dione scaffold is validated for dual c-Met/VEGFR-2 inhibition, with certain 3-substituted derivatives achieving IC₅₀ values as low as 0.052 µM and demonstrating superior cytotoxicity to cabozantinib in HCT-116 colorectal cancer models . This compound provides a distinct 3-(3-chlorophenyl) substitution entry point for structure-activity relationship (SAR) exploration within this pharmacophore, potentially yielding novel kinase inhibitors with differentiated selectivity or pharmacokinetic profiles.

Antimicrobial Lead Optimization Targeting Bacterial DNA Gyrase and Topoisomerase IV

Quinazoline-2,4(1H,3H)-dione derivatives have been characterized as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV, with broad-spectrum activity against both Gram-positive and Gram-negative strains . This compound's combined 3-chlorophenyl and 6,7-dimethoxy substitution pattern offers a unique chemotype for lead optimization in antimicrobial drug discovery, where substituent variation at the N3 and 6,7-positions is a key strategy to modulate potency and overcome resistance.

Physicochemical Reference Standard for Computational ADME Modeling

With predicted pKa (11.10±0.20) and density (1.383±0.06 g/cm³) values available through authoritative cheminformatics databases , this compound can serve as a reference point for computational ADME (Absorption, Distribution, Metabolism, Excretion) and physicochemical property predictions within the quinazolinedione chemical space. Researchers performing in silico screening or building predictive models for this compound class can use these data as calibration benchmarks.

Quote Request

Request a Quote for 3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.